BenchChemオンラインストアへようこそ!

N-Isopropyl Carvedilol

Pharmaceutical Analytical Chemistry USP Monograph Compliance HPLC Impurity Profiling

N-Isopropyl Carvedilol (CAS 1246819-01-1, C27H32N2O4, MW 448.55) is a chemically defined N-alkyl derivative of the non-selective β/α1-adrenoceptor antagonist Carvedilol. Unlike biologically-derived oxidative metabolites (e.g., hydroxycarvedilol, O-desmethylcarvedilol), this compound is a process-related impurity arising during bulk drug synthesis and is explicitly specified in United States Pharmacopeia (USP) Organic Impurities Procedure 2 with a defined relative retention time of 1.6 and an individual acceptance criterion of not more than 0.1%.

Molecular Formula C27H32N2O4
Molecular Weight 448.57
CAS No. 1246819-01-1
Cat. No. B600939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl Carvedilol
CAS1246819-01-1
Synonyms1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](1-methylethyl)amino]-2-propanol
Molecular FormulaC27H32N2O4
Molecular Weight448.57
Structural Identifiers
SMILESCC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl Carvedilol CAS 1246819-01-1: Pharmaceutical Reference Standard and Carvedilol Process-Related Impurity for Analytical Method Development


N-Isopropyl Carvedilol (CAS 1246819-01-1, C27H32N2O4, MW 448.55) is a chemically defined N-alkyl derivative of the non-selective β/α1-adrenoceptor antagonist Carvedilol [1]. Unlike biologically-derived oxidative metabolites (e.g., hydroxycarvedilol, O-desmethylcarvedilol), this compound is a process-related impurity arising during bulk drug synthesis and is explicitly specified in United States Pharmacopeia (USP) Organic Impurities Procedure 2 with a defined relative retention time of 1.6 and an individual acceptance criterion of not more than 0.1% [2]. It is supplied as a USP Pharmaceutical Analytical Impurity (PAI) reference standard for use in analytical method development, method validation (AMV), quality control (QC), and ANDA regulatory submissions.

Why Procuring a Generic Carvedilol Impurity Standard Cannot Substitute for N-Isopropyl Carvedilol in Regulated Analytical Workflows


Carvedilol impurity profiles are compound-specific and method-defined: the USP monograph explicitly partitions organic impurity testing into three distinct HPLC procedures, and N-Isopropyl Carvedilol is uniquely resolvable only within Procedure 2, which employs a trifluoroacetic acid/acetonitrile gradient system on L68 packing with UV detection at 240 nm [1]. Substituting a generic Carvedilol impurity reference standard—such as N-Benzyl Carvedilol (USP Related Compound C, RRT 1.8) or N-Formyl Carvedilol (RRT ~2.7-3.0)—will fail to match the retention time identity, relative response factor, or acceptance criterion (NMT 0.1%) specified for this specific N-isopropyl congener [1]. Furthermore, N-Isopropyl Carvedilol's formation origin is distinct from oxidative degradation impurities (Impurities A-E in the European Pharmacopoeia), arising instead from the use of acetone or isopropyl halide solvents during the manufacturing process, making it a marker for a specific synthetic route rather than a universal degradant [2].

Quantitative Differentiation Evidence for N-Isopropyl Carvedilol (CAS 1246819-01-1) Against Closest Carvedilol-Related Analogs


USP Pharmacopoeial Relative Retention Time (RRT): N-Isopropyl Carvedilol Resolves at 1.6, Distinct from N-Benzyl Carvedilol (1.8) and Carvedilol Related Compound F (1.2) Under Procedure 2

Under USP Organic Impurities Procedure 2 (Column: 4.6 mm × 15 cm, 5 µm L68 packing; Mobile Phase: acetonitrile/trifluoroacetic acid gradient with water/trifluoroacetic acid; UV detection at 240 nm; Flow rate: 1.4 mL/min; Temperature: 30°C), N-Isopropyl Carvedilol elutes with a relative retention time (RRT) of 1.6 relative to Carvedilol (RRT = 1.0) [1]. This chromatographic position is uniquely distinguishable from the nearest-eluting specified impurities: Carvedilol Related Compound F (RRT = 1.2), N-Benzyl Carvedilol/USP Related Compound C (RRT = 1.8), and Carvedilol Related Compound B (RRT = 2.1). The resolution requirement between carvedilol and carvedilol related compound F under this procedure is not less than 1.8 [1].

Pharmaceutical Analytical Chemistry USP Monograph Compliance HPLC Impurity Profiling

Molecular Weight Differentiation: N-Isopropyl Carvedilol (448.55 Da) vs. N-Benzyl Carvedilol (496.60 Da) vs. Carvedilol Parent (406.47 Da)

N-Isopropyl Carvedilol has a molecular formula of C27H32N2O4 and a molecular weight of 448.55 g/mol (exact mass: 448.23621 Da), as computed and deposited in PubChem (CID 59432710) [1]. This differs substantially from the closest N-alkyl Carvedilol analog, N-Benzyl Carvedilol (USP Related Compound C, EP Impurity C), which has a molecular formula of C31H32N2O4 and a molecular weight of 496.60 g/mol (Δ = +48.05 Da, corresponding to the replacement of an isopropyl group [C3H7, 43 Da] with a benzyl group [C7H7, 91 Da]) [2]. The molecular weight also differs from the parent drug Carvedilol (C24H26N2O4, 406.47 g/mol, Δ = +42.08 Da) [2].

Structural Characterization LC-MS Method Development Impurity Identification

Melting Point Differentiation: N-Isopropyl Carvedilol (116–118°C) vs. N-Benzyl Carvedilol (41–43°C) Enables Distinct Handling and Purity Verification Protocols

N-Isopropyl Carvedilol exhibits a melting point of 116–118°C [1], which is nearly identical to that of the parent drug Carvedilol (114–118°C per Chinese Pharmacopoeia 2010) [3]. In stark contrast, the N-benzyl analog (Carvedilol EP Impurity C, CAS 72955-94-3) melts at only 41–43°C [2]. This 73–77°C melting point depression in the N-benzyl derivative reflects the larger, more flexible benzyl substituent disrupting crystal lattice packing relative to the compact isopropyl group.

Physicochemical Characterization Reference Standard Qualification Solid-State Analysis

USP Regulatory Acceptance Criterion: N-Isopropyl Carvedilol Is Individually Specified at NMT 0.1% with a Dedicated Quantitation Methodology Distinct from Procedure 1 Impurities

The USP35 Carvedilol monograph assigns N-Isopropyl Carvedilol an individual acceptance criterion of not more than (NMT) 0.1%, quantifiable exclusively via Organic Impurities Procedure 2 [1]. This regulatory threshold differentiates it from impurities handled under Procedure 1—such as Carvedilol Related Compound C (N-Benzyl Carvedilol, NMT 0.02%) and Carvedilol Related Compound E (NMT 0.1%)—which use an isocratic phosphate buffer/acetonitrile system with dual-wavelength detection (UV 220/240 nm) on L7 packing [1]. The explicit recommendation that "Procedure 2 is recommended when carvedilol related compound F is a potential impurity" establishes N-Isopropyl Carvedilol as co-analyzed with Compound F, a tetrahydrocarbazole derivative, within a distinct analytical workflow [1].

Regulatory Compliance ANDA Submission Pharmaceutical Quality Control

Process-Related Formation Origin: N-Isopropyl Carvedilol Serves as a Marker for Acetone/Isopropyl Halide Solvent Usage, Distinct from Oxidative Degradation Impurities

N-Isopropyl Carvedilol is a process-related impurity generated by N-alkylation of Carvedilol's secondary amine with isopropyl groups derived from acetone or isopropyl halide solvents employed during bulk synthesis . This formation mechanism differs categorically from the six known oxidative/degradation impurities (Impurities A through E listed in the European Pharmacopoeia), which arise via oxidation, ring-hydroxylation, or dimerization pathways [1]. The Indian Journal of Pharmaceutical Sciences (2023) analytical method explicitly classifies N-Isopropyl Carvedilol as a 'process-related impurity' among 16 such impurities separable in a single HPLC run, whereas Impurity C (N-Benzyl Carvedilol) is classified as both a process impurity and a degradation product in carvedilol tablets [1].

Process Chemistry Synthetic Route Characterization Impurity Fate and Purge Studies

Procurement-Grade Differentiation: USP Pharmaceutical Analytical Impurity (PAI) Designation Provides Regulatory-Grade Traceability Superior to Generic Research-Grade Impurity Standards

N-Isopropyl Carvedilol is released under the USP Pharmaceutical Analytical Impurity (PAI) quality system (Catalog No. 1A00230) with storage specification of −10 to −25°C . This designation ensures identity and quality appropriate for analytical applications supporting ANDA filings, in contrast to non-pharmacopoeial research-grade Carvedilol impurity standards that may lack full characterization data or regulatory traceability . Multiple independent suppliers (SynZeal, AquigenBio, CATO Research Chemicals) explicitly state that this compound is supplied with comprehensive characterization data compliant with regulatory guidelines and can be traced against USP or EP pharmacopoeial standards based on feasibility .

Reference Standard Procurement Pharmacopoeial Traceability GMP/GLP Compliance

Evidence-Based Application Scenarios for N-Isopropyl Carvedilol (CAS 1246819-01-1) in Pharmaceutical Development and Quality Control


ANDA Regulatory Filing: Impurity Method Validation and Specification Setting per USP Organic Impurities Procedure 2

When preparing the analytical section of an Abbreviated New Drug Application (ANDA) for generic Carvedilol tablets, N-Isopropyl Carvedilol must be specifically quantified at the NMT 0.1% threshold using USP Organic Impurities Procedure 2 (acetonitrile/TFA gradient, L68 column, UV 240 nm) [1]. The compound's pharmacopoeial RRT of 1.6 serves as the system suitability benchmark for peak identification, and the USP PAI reference standard (Catalog No. 1A00230) provides the regulatory-grade traceability required for FDA method validation review [1]. Using N-Benzyl Carvedilol (RRT 1.8) or a generic Carvedilol impurity mixture as a substitute will produce mismatched retention times and invalidate the specificity parameter of the ICH Q2(R1) validation protocol.

Synthetic Process Optimization: Screening Acetone and Isopropyl Halide Solvent Alternatives to Minimize N-Isopropyl Impurity Formation

N-Isopropyl Carvedilol serves as a diagnostic marker for N-alkylation side reactions during Carvedilol bulk synthesis, specifically when acetone or isopropyl halide solvents are employed [1]. Process chemistry R&D teams can use the authentic reference standard to establish spiking-recovery curves (0.05%–0.15% w/w range) that track depletion of this impurity during recrystallization solvent screening, as recommended by the USP PAI application guidance for process R&D spiking studies . Because this impurity is process-related rather than degradation-derived, its level remains stable under ICH Q1A(R2) forced degradation conditions, allowing it to function as a stable internal marker for process consistency across manufacturing batches.

LC-MS/MS Impurity Identification and Structural Confirmation in High-Resolution Mass Spectrometry Workflows

With an exact mass of 448.23621 Da (C27H32N2O4) and a characteristic mass difference of +42.08 Da from the parent drug Carvedilol (406.47 Da, C24H26N2O4), N-Isopropyl Carvedilol is readily distinguished from N-Benzyl Carvedilol (496.60 Da, Δ = 48.05 Da lower) in high-resolution mass spectrometry analysis [1]. This mass differentiation, combined with the compound's melting point of 116–118°C (vs. 41–43°C for the N-benzyl analog), provides orthogonal identity confirmation suitable for inclusion in a structure elucidation report supporting DMF submissions or for identifying unknown impurity peaks during ICH Q3B stability studies .

GMP Quality Control Batch Release: Compendial Impurity Limit Testing for Commercial Carvedilol API and Finished Dosage Forms

In GMP QC release testing of commercial Carvedilol active pharmaceutical ingredient or tablet formulations, N-Isopropyl Carvedilol must be controlled at ≤0.1% (individual impurity), contributing to the total impurity limit of ≤0.5% specified in the USP monograph [1]. The USP PAI reference standard provides batch-specific Certificates of Analysis, ensuring that the standard's identity, purity, and potency are documented under a quality system compliant with USP General Chapter <11> [1]. This is a prerequisite for QC laboratories operating under 21 CFR Part 211, where the use of a non-compendial or unqualified reference standard during batch release testing constitutes a regulatory deviation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isopropyl Carvedilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.